![molecular formula C26H26N6O3S B2708947 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1223815-82-4](/img/no-structure.png)

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (PTPs) are a class of compounds designed as adenosine receptor antagonists . They have been used to develop functionalized ligands to target adenosine receptors . These compounds have shown promising results in the development of multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .

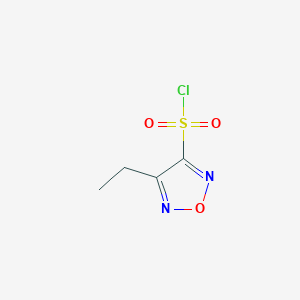

Synthesis Analysis

The PTP scaffold was chosen as a pharmacophore for the adenosine receptors. It was substituted at the 5 position with reactive linkers of different lengths. These compounds were then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .Molecular Structure Analysis

The preferred binding mode at the single receptor was driven by the substitution present at the 5 position .Chemical Reactions Analysis

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was chosen as a pharmacophore for the adenosine receptors. It was substituted at the 5 position with reactive linkers of different lengths .Scientific Research Applications

Synthesis and Chemical Properties

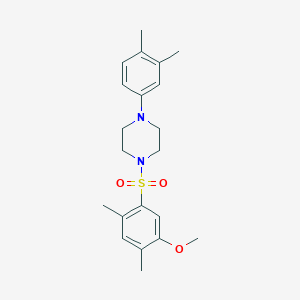

Research into compounds with similar structural features focuses on the synthesis of novel heterocyclic compounds incorporating various moieties. For instance, compounds incorporating thiadiazole, pyrazole, and triazolo[3,4-c]pyrazine structures have been synthesized and identified using a range of spectroscopic techniques. These compounds are explored for their potential applications based on their chemical properties and reactivity (Fadda et al., 2017).

Biological Activities

The biological evaluation of structurally similar compounds reveals a broad spectrum of activities, ranging from insecticidal to antimicrobial properties. For example, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles were synthesized and showed potent inhibitory activity against various bacteria, indicating their potential as antimicrobial agents (Reddy et al., 2013). Furthermore, compounds with 1,2,4-triazole and pyrazole fragments demonstrated significant pharmacological potential, suggesting their use in developing new therapeutic agents (Fedotov et al., 2022).

Anticancer and Antitumor Properties

Research on similar compounds also extends into anticancer and antitumor applications. Syntheses of new antipyrine-based heterocycles have been explored for their anticancer and antimicrobial activities, with some compounds showing promise as anticancer agents (Riyadh et al., 2013). This indicates the potential of such structures in the design of new drugs targeting cancer cells.

Enzyme Inhibition

Another avenue of research involves the design and synthesis of compounds as enzyme inhibitors. For example, pyrazolo[1,5-a]-1,3,5-triazine derivatives have been evaluated as inhibitors of Aurora-A kinase, a target in cancer therapy, showcasing the compound's utility in developing novel anticancer therapies (Shaaban et al., 2011).

Mechanism of Action

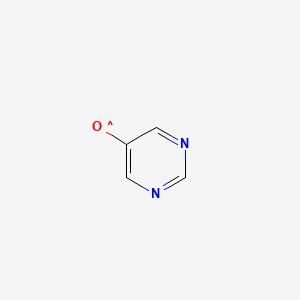

Target of action

Compounds with a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core structure have been found to inhibit certain kinases, such as c-Met kinase . Therefore, it’s possible that “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide” might also target similar kinases.

Future Directions

properties

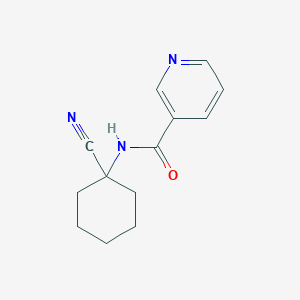

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(4-methoxyphenyl)acetamide, which is synthesized from 4-methoxyaniline and acetic anhydride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "4-methoxyaniline", "acetic anhydride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a reducing agent such as iron powder and a solvent such as ethanol to form the corresponding amide. The amide is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide to form the corresponding azide. The azide is then reduced using hydrogen gas and palladium on carbon to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(4-methoxyphenyl)acetamide: 4-methoxyaniline is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the corresponding acetamide.", "Coupling of intermediates: The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(4-methoxyphenyl)acetamide intermediates are coupled using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine and a solvent such as dimethylformamide (DMF) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide." ] } | |

CAS RN |

1223815-82-4 |

Molecular Formula |

C26H26N6O3S |

Molecular Weight |

502.59 |

IUPAC Name |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C26H26N6O3S/c1-3-4-15-35-21-9-5-18(6-10-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)36-17-24(33)27-19-7-11-20(34-2)12-8-19/h5-14,16H,3-4,15,17H2,1-2H3,(H,27,33) |

InChI Key |

QLQIFHMZZBRFFT-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)OC)C3=C2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one](/img/structure/B2708869.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)

![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2708877.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)